N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride
Description
The compound N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a hydrochloride salt featuring a benzothiazole core substituted with dimethyl groups at positions 5 and 5. The structure includes a propanamide linker with a phenyl group and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility, a common feature in drug candidates to improve bioavailability .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-16-14-17(2)21-19(15-16)23-22(27-21)25(13-12-24(3)4)20(26)11-10-18-8-6-5-7-9-18;/h5-9,14-15H,10-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDYAKMWYQTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CCC3=CC=CC=C3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs from Quinoline and Benzothiazole Families
The compound shares functional groups with several quinoline-based analogs reported in , including:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | C₁₅H₂₀ClN₃O₂ | 309.79 | Quinoline core, dimethylaminopropyl group, carboxamide, hydroxy group |
| N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | C₁₆H₂₀ClN₃O₂ | 321.80 | Quinoline core, pyrrolidinylethyl group, carboxamide, hydroxy group |
| N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide | C₁₉H₂₆N₄O₃ | 358.43 | Quinoline core, dimethylaminoethyl group, morpholinomethyl, hydroxy group |
Key Differences and Implications :
- Benzothiazoles are known for their role in antitumor and antimicrobial agents due to their planar aromatic structure .
- Substituent Effects: The dimethylaminoethyl group in the target compound contrasts with pyrrolidinyl or morpholinomethyl groups in analogs. Dimethylamino groups enhance solubility and may influence basicity, affecting interactions with charged residues in target proteins .
- Pharmacophore Arrangement: The 3-phenylpropanamide linker in the target compound differs from the carboxamide linkers in quinoline analogs, which could impact conformational flexibility and target engagement.
Functional Analogs: Ranitidine Hydrochloride
Ranitidine hydrochloride (C₁₃H₂₂N₄O₃S · HCl, MW 350.87) is a histamine H₂-receptor antagonist used to reduce gastric acid secretion. While structurally distinct, it shares a dimethylamino group and a hydrochloride salt, highlighting common strategies for optimizing drug-like properties:
| Feature | Target Compound | Ranitidine Hydrochloride |
|---|---|---|
| Core Structure | Benzo[d]thiazole | Nitroethenediamine with furanyl and thioether groups |
| Key Substituents | Dimethylaminoethyl, 5,7-dimethyl, phenylpropanamide | Dimethylaminomethyl, nitro group, thioether linker |
| Therapeutic Area | Hypothesized: kinase modulation, antimicrobial (based on benzothiazole motifs) | Gastrointestinal (acid suppression) |
| Solubility | Enhanced by hydrochloride salt | Enhanced by hydrochloride salt |
Ranitidine’s success underscores the importance of dimethylamino groups and hydrochloride salts in improving pharmacokinetics, a strategy likely employed in the target compound’s design .
Research Findings and Limitations
- Synthetic Routes : details phosphoramidite-based synthesis for a structurally unrelated compound, suggesting that similar strategies (e.g., amide coupling, salt formation) may apply to the target compound. However, direct synthetic data for the target is unavailable.
- Biological Data Gap: No explicit pharmacological or toxicological data is provided for the target compound, limiting functional comparisons.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride, and how is reaction progress monitored?
- Synthesis Steps :
Intermediate Preparation : React 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene:water (8:2) solvent system under reflux (5–7 hours) to generate azido intermediates .
Purification : After quenching with ice, solid products are crystallized using ethanol, while liquid products are extracted with ethyl acetate and dried over Na₂SO₄ .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is used to track reaction progress. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity .
Q. Which analytical techniques are essential for characterizing this compound, and what key data do they provide?
- NMR Spectroscopy : Identifies proton environments, confirming the presence of dimethylaminoethyl, benzo[d]thiazole, and phenylpropanamide groups. For example, δ = 1.91 ppm (CH₃) and 7.52–7.94 ppm (aromatic protons) in ¹H NMR .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z = 384 [M+H]⁺) and fragmentation patterns .
- X-ray Diffraction : Resolves crystal structure and conformational flexibility, critical for understanding interaction with biological targets .
Q. What functional groups influence the compound’s reactivity and biological activity?
- Key Groups :
- Benzo[d]thiazole : Enhances binding to enzymatic targets via π-π stacking .
- Dimethylaminoethyl Chain : Increases solubility and modulates pharmacokinetics .
- Phenylpropanamide Backbone : Stabilizes interactions with hydrophobic protein pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
- Statistical Design of Experiments (DoE) : Use factorial designs to evaluate variables like solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature (reflux vs. room temperature), and catalyst loading. For example, toluene:water (8:2) optimizes azide formation .
- Process Control : Implement real-time HPLC monitoring to adjust reaction parameters dynamically, minimizing side products .
Q. What strategies address stability challenges under physiological conditions?
- pH-Dependent Studies : Test compound stability across pH 2–10 using UV-Vis spectroscopy. The dimethylaminoethyl group may protonate in acidic environments, altering solubility .
- Oxidative/Reductive Stability : Expose the compound to H₂O₂ or NaBH₄ to assess susceptibility. Thiazole rings are prone to oxidation, requiring protective groups during synthesis .
Q. How can computational modeling predict biological interactions and guide structural modifications?
- Quantum Chemical Calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions on the molecule .
- Molecular Dynamics (MD) Simulations : Simulate binding to targets like kinases or GPCRs, focusing on hydrogen bonding and van der Waals interactions. For example, the phenylpropanamide moiety may anchor to hydrophobic binding pockets .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Comparative Analysis : Create tables comparing structural analogs (e.g., fluorinated vs. chlorinated derivatives) and their biological endpoints (e.g., IC₅₀ values). For example:
| Compound Modification | Biological Activity | Key Finding |
|---|---|---|
| 4-Fluoro substitution | Anticancer | Enhanced kinase inhibition |
| 5-Methoxy substitution | Neuroprotective | Improved blood-brain barrier penetration |
- Meta-Analysis : Apply machine learning to aggregate data from heterogeneous studies, identifying trends in structure-activity relationships (SAR) .
Methodological Considerations
- Data Contradictions : Discrepancies in solvent efficacy (e.g., toluene vs. DMF) may arise from differing reaction scales or impurity profiles. Replicate experiments under standardized conditions .
- Reactor Design : Continuous-flow systems can enhance heat/mass transfer in exothermic steps (e.g., azide formation), reducing decomposition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
